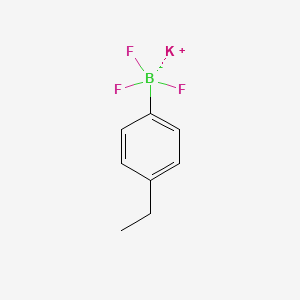

Potassium (4-ethylphenyl)trifluoroboranuide

描述

Potassium (4-ethylphenyl)trifluoroboranuide is an organoboron compound belonging to the class of potassium aryltrifluoroborates. These salts are widely employed in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability compared to boronic acids, particularly in aqueous or oxygenated environments . The compound features a 4-ethylphenyl group attached to a trifluoroborate anion, stabilized by a potassium counterion. Its molecular formula is C₈H₉BF₃K, with a molecular weight of 212.17 g/mol .

属性

IUPAC Name |

potassium;(4-ethylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIINFZVJLVXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Transition-Metal-Catalyzed Borylation of Aryl Halides

- Starting Materials: 4-ethylphenyl bromide or iodide.

- Reagents: Diboron reagents such as bis(pinacolato)diboron (B2pin2) or bis-boronic acid derivatives.

- Catalysts: Palladium or nickel catalysts are commonly employed.

- Procedure: Under mild conditions, the aryl halide undergoes borylation to form the corresponding arylboronic acid intermediate.

- Conversion: The intermediate is then converted to the potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF2).

- Advantages: This method offers high selectivity and functional group tolerance.

Transition-Metal-Free Borylation via Radical Pathways

- Starting Materials: Aryl bromides including 4-ethylphenyl bromide.

- Reagents: Bis-boronic acid (BBA) as the diboron source.

- Conditions: Mild temperatures and simple reaction setups without the need for transition metals.

- Mechanism: The reaction proceeds via a radical pathway, enabling direct conversion of aryl bromides to arylboronic acids.

- Subsequent Step: The arylboronic acid is converted to the potassium trifluoroborate salt.

- Benefits: Avoids metal contamination and simplifies purification.

Detailed Preparation Procedure Example

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Borylation of 4-ethylphenyl bromide | Pd catalyst, B2pin2, base (e.g., KOAc), solvent (e.g., dioxane), 80-100°C | Formation of 4-ethylphenylboronic acid intermediate |

| 2 | Conversion to trifluoroborate salt | Treatment with KHF2 in aqueous medium | Formation of this compound |

| 3 | Purification | Filtration, washing, recrystallization | Pure, stable trifluoroborate salt |

This sequence is representative of the transition-metal-catalyzed approach, widely documented for similar aryltrifluoroborates.

Comparative Analysis of Preparation Methods

| Feature | Transition-Metal-Catalyzed Borylation | Transition-Metal-Free Radical Borylation |

|---|---|---|

| Catalyst | Pd, Ni (expensive, potential contamination) | None (metal-free) |

| Reaction Conditions | Moderate heating, inert atmosphere often required | Mild temperature, simpler setup |

| Functional Group Tolerance | High | Moderate to high |

| Purification Complexity | Moderate | Lower, due to absence of metal residues |

| Scalability | Well-established | Emerging, requires further validation |

| Environmental Impact | Use of metals and ligands | More environmentally benign |

Research Findings and Notes

- Potassium trifluoroborate salts, including this compound, exhibit excellent stability under oxidative and aqueous conditions, facilitating their storage and handling.

- The radical pathway borylation method reported by Lim et al. (2020) demonstrates efficient conversion of aryl bromides to trifluoroborate salts without transition metals, expanding synthetic accessibility and reducing costs.

- The conversion of arylboronic acids to trifluoroborate salts using potassium hydrogen fluoride is a critical step that imparts the unique stability and reactivity profile of these salts.

- Purification typically involves simple filtration and recrystallization due to the high stability of the trifluoroborate salts.

Summary Table of Key Physical and Chemical Data (Representative for Similar Compounds)

| Property | Data |

|---|---|

| Molecular Formula | C9H10BF3K (for 4-ethylphenyl derivative) |

| Molecular Weight | Approx. 222 g/mol |

| Solubility | Moderately soluble in water; stable in organic solvents |

| Stability | Air and moisture stable; resistant to oxidation |

| Typical Appearance | White to off-white crystalline solid |

化学反应分析

Types of Reactions

Potassium (4-ethylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: These are commonly used in cross-coupling reactions involving potassium trifluoroborates.

Solvents: Organic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are often used to facilitate these reactions.

Major Products Formed

The major products formed from reactions involving potassium (4-ethylphenyl)trifluoroborate depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds .

科学研究应用

Potassium (4-ethylphenyl)trifluoroboranuide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Medicine: Researchers are exploring its use in the synthesis of drug candidates and other therapeutic agents.

Industry: It is employed in the production of advanced materials and specialty chemicals.

作用机制

The mechanism by which potassium (4-ethylphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. The trifluoroborate group can participate in transmetalation processes, where it transfers its organic group to a metal catalyst, facilitating the formation of new chemical bonds . This mechanism is particularly important in cross-coupling reactions, where the compound acts as a key intermediate .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between Potassium (4-ethylphenyl)trifluoroboranuide and analogous aryltrifluoroborate salts:

Structural and Electronic Effects

Electron-Donating vs. Withdrawing Groups :

生物活性

Potassium (4-ethylphenyl)trifluoroborate, with the chemical formula , is a potassium salt of a trifluoroborate that has gained attention in various fields, including medicinal chemistry and organic synthesis. This compound exhibits unique biological activities and properties that make it a subject of interest for researchers.

- Molecular Weight : 184.01 g/mol

- Solubility : Soluble in water with varying solubility reports ranging from 0.0601 mg/ml to 0.139 mg/ml depending on conditions .

- Log P (Partition Coefficient) : The compound shows a log P value around 3.44, indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Biological Activity Overview

Potassium (4-ethylphenyl)trifluoroborate is primarily studied for its role as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, which is pivotal in the synthesis of pharmaceuticals and agrochemicals. The trifluoroborate group serves as a stable surrogate for boronic acids, facilitating the formation of carbon-carbon bonds under mild conditions.

The mechanism by which potassium (4-ethylphenyl)trifluoroborate exerts its effects involves the formation of π-coordination complexes that enhance reaction efficiency in organic synthesis. This property is crucial for developing complex organic molecules with potential therapeutic applications .

Study 1: Immunomodulatory Applications

Recent studies have explored the use of organotrifluoroborates, including potassium (4-ethylphenyl)trifluoroborate, in the development of immunomodulatory drugs. The compound has shown potential in enhancing the efficacy of drug formulations targeting autoimmune diseases by improving the stability and reactivity of sensitive components like glutarimide rings .

Toxicity and Safety Profile

Potassium (4-ethylphenyl)trifluoroborate is classified with several hazard warnings:

- Acute Toxicity : Harmful if swallowed or in contact with skin .

- Environmental Impact : Low bioavailability suggests limited systemic absorption but necessitates caution due to potential environmental persistence.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Log P | Solubility (mg/ml) | Biological Activity |

|---|---|---|---|---|

| Potassium (4-ethylphenyl)trifluoroborate | C6H5BF3K | 3.44 | 0.0601 | Cross-coupling reactions |

| Potassium vinyltrifluoroborate | C2H3BF3K | 2.78 | 0.139 | Polymerization, Suzuki coupling |

| Potassium (4-fluorophenyl)trifluoroborate | C6H4BF4K | 3.0 | 0.102 | Anticancer research |

常见问题

Q. What are the recommended methods for synthesizing potassium (4-ethylphenyl)trifluoroboranuide, and how can purity be validated?

this compound is typically synthesized via transmetalation of aryl Grignard or lithium reagents with boron trifluoride etherate, followed by potassium fluoride quenching. Key steps include rigorous anhydrous conditions to avoid hydrolysis and purification via recrystallization from polar aprotic solvents like tetrahydrofuran (THF). Purity validation requires and NMR to confirm the absence of unreacted precursors or boronate esters, coupled with elemental analysis (C, H, B, F) to verify stoichiometry .

Q. How does the stability of this compound vary under different storage conditions?

Stability is highly dependent on moisture and oxygen exposure. Store in inert atmospheres (argon or nitrogen) at -20°C in amber glass containers. Degradation manifests as discoloration (yellow to brown) or loss of crystallinity. For long-term stability, monitor via NMR to detect hydrolysis products like boric acid or trifluoroborate decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact. Avoid inhalation by handling powders in closed systems. In case of spills, neutralize with sodium bicarbonate and collect with inert absorbents. Emergency procedures for skin contact include washing with copious water and pH-neutral soap .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized in cross-coupling applications of this reagent?

Protodeboronation is prevalent under acidic or protic conditions. Optimize reaction parameters by:

- Using Pd catalysts with bulky ligands (e.g., SPhos or RuPhos) to suppress β-hydride elimination.

- Adding silver oxide or cesium carbonate to sequester acidic protons.

- Conducting reactions in anhydrous DMF or toluene at controlled temperatures (60–80°C). Kinetic studies via NMR can track boronate stability .

Q. What computational methods are suitable for predicting the reactivity of this compound in Suzuki-Miyaura couplings?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for transmetalation steps. Focus on boron-K dissociation energy and aryl ring electron density (Hammett σ values). Correlate with experimental yields using substrates with varying electronic profiles (e.g., electron-deficient vs. electron-rich aryl halides) .

Q. How do steric and electronic effects of the 4-ethylphenyl group influence regioselectivity in catalytic transformations?

The ethyl substituent introduces moderate steric hindrance, favoring coupling at less hindered positions. Electronic effects (weakly electron-donating) enhance oxidative addition rates with Pd. Compare with analogs (e.g., 4-trifluoromethylphenyl or 4-methoxyphenyl trifluoroborates) using kinetic isotope effect (KIE) studies or Hammett plots .

Q. What analytical techniques resolve discrepancies in reported melting points or solubility data for this compound?

Conflicting data may arise from polymorphic forms or hydrate formation. Use differential scanning calorimetry (DSC) to identify phase transitions and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate solubility in DMSO, THF, and water via gravimetric analysis under controlled humidity .

Methodological Guidance for Data Interpretation

- Contradictory Spectroscopic Data : If NMR signals deviate from literature values, check for counterion exchange (e.g., K vs. Na) or solvent effects. Reference internal standards (e.g., CFCl) for calibration .

- Air-Sensitive Reactions : Use Schlenk lines or gloveboxes for reagent transfer. Monitor reaction progress via in situ IR spectroscopy (C-B stretching at ~1,450 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。